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molecular formula C10H13ClOS B8570032 1-(5-Chloro-2-thienyl)cyclohexanol

1-(5-Chloro-2-thienyl)cyclohexanol

Cat. No. B8570032
M. Wt: 216.73 g/mol
InChI Key: BANBLVKFNZDMHP-UHFFFAOYSA-N
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Patent
US05091539

Procedure details

To a Grignard reagent prepared from magnesium (26.7 g), 2,5-dichlorothiophene (16.83 g) and anhydrous THF (70 ml) was added dropwise in small portions a solution of cyclohexanone (XIa) (9.815 g) in anhydrous THF (30 ml) with stirring under ice-cooling in nitrogen atmosphere. The mixture was made to react at room temperature for 3 hours and after addition of water and acidification with 5% hydrochloric acid, extracted with chloroform. The extract was washed with water, dried and evaporated. The residue was applied to column chromatography on silica gel (70 g). From the benzene fraction, 1-(5-chloro-2-thienyl)cyclohexanol (Xa) (17.6 g) was obtained as an oil (yield 81.2%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
26.7 g
Type
reactant
Reaction Step Two
Quantity
16.83 g
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Two
Quantity
9.815 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Mg].[Cl:2][C:3]1[S:4][C:5](Cl)=[CH:6][CH:7]=1.[C:9]1(=[O:15])[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1.Cl>C1COCC1.C1C=CC=CC=1.O>[Cl:2][C:3]1[S:4][C:5]([C:9]2([OH:15])[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]2)=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
26.7 g
Type
reactant
Smiles
[Mg]
Name
Quantity
16.83 g
Type
reactant
Smiles
ClC=1SC(=CC1)Cl
Name
Quantity
70 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
9.815 g
Type
reactant
Smiles
C1(CCCCC1)=O
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
with stirring under ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling in nitrogen atmosphere
CUSTOM
Type
CUSTOM
Details
to react at room temperature for 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
The extract was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(S1)C1(CCCCC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 17.6 g
YIELD: CALCULATEDPERCENTYIELD 81.2%
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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